3,6,9-Trioxaundecanedioic acid

Descripción general

Descripción

3,6,9-Trioxaundecanedioic acid, also known as tetraglycolic acid, is a water-miscible hydrophilic cross-linking reagent . It is widely utilized in PEGylation reactions . The compound is used as a cross-linking agent in the synthesis of biodegradable, kojic acid-based poly (carbonate-esters) .

Synthesis Analysis

The synthesis of 3,6,9-Trioxaundecanedioic acid involves complexation with different metal ions. For instance, it has been used to create metallo-supramolecular architectures with Mn (II), Co (II), and Zn (II) . The flexibility of the ligand spacer and the number of coordinating atoms involved determine the final coordination architecture .

Molecular Structure Analysis

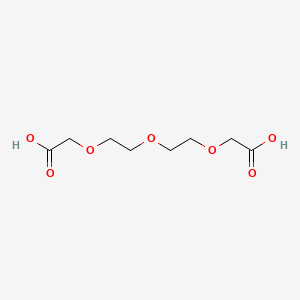

The molecular formula of 3,6,9-Trioxaundecanedioic acid is C8H14O7 . It has a molecular weight of 222.19 g/mol . The InChI string is 1S/C8H14O7/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) .

Chemical Reactions Analysis

3,6,9-Trioxaundecanedioic acid is a structurally flexible, polytopic ligand bearing seven possible coordination sites . The different functional groups that involve the oxygens determine the binding coordination preferences . This characteristic enhances the versatility of the ligand and creates the possibility to achieve a multitude of metal complexes .

Physical And Chemical Properties Analysis

3,6,9-Trioxaundecanedioic acid is a liquid at room temperature . It has a refractive index of 1.470 (lit.) and a density of 1.3 g/mL at 20 °C (lit.) . The compound is soluble in water .

Aplicaciones Científicas De Investigación

Supramolecular Chemistry

3,6,9-Trioxaundecanedioic acid: is a versatile ligand in supramolecular chemistry. It can form mononuclear complexes or coordination polymer complexes when combined with metal ions like Mn (II), Co (II), and Zn (II). The flexibility of the ligand spacer and the number of coordinating atoms involved can lead to divergent or convergent organization of the final coordination architecture .

Biodegradable Polymers

This compound serves as a hydrophilic cross-linking reagent in the synthesis of biodegradable polymers. For instance, it’s used in creating kojic acid-based poly(carbonate-esters), which are of interest due to their potential applications in environmentally friendly materials .

Oxidative Stress Studies

In vivo, 3,6,9-Trioxaundecanedioic acid has been utilized in research exploring the effects of oxidative stress. This is crucial for understanding various diseases and developing antioxidant therapies .

Inflammation and Apoptosis

Also in vivo, studies have employed this compound to investigate inflammation and apoptosis processes. These studies are significant for insights into immune responses and cell death mechanisms, which are relevant to numerous health conditions .

Cell Proliferation and Differentiation

In vitro, 3,6,9-Trioxaundecanedioic acid is used to study cell proliferation and differentiation. This research is fundamental for developmental biology and regenerative medicine, as it helps to understand how cells grow and specialize .

Cell Death Mechanisms

Lastly, in vitro studies involving this acid focus on cell death mechanisms. This is particularly important for cancer research, where understanding and inducing cell death can lead to effective treatments .

Safety And Hazards

3,6,9-Trioxaundecanedioic acid is classified as a serious eye irritant (Category 1, H318) according to Regulation (EC) No 1272/2008 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions . It is toxic and contains a pharmaceutically active ingredient .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZQNLKBWJYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)OCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160823 | |

| Record name | 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6,9-Trioxaundecanedioic acid | |

CAS RN |

13887-98-4 | |

| Record name | 3,6,9-Trioxaundecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13887-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9-Trioxaundecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013887984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[oxybis(2,1-ethanediyloxy)]bisacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6,9-TRIOXAUNDECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63VXM1976A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,6,9-Trioxaundecanedioic acid interact with metal ions, and what are the structural outcomes?

A1: 3,6,9-Trioxaundecanedioic acid acts as a ligand, coordinating to metal ions through its carboxylate groups. The flexibility of the polyether chain influences the resulting supramolecular architecture. For instance, with Mn(II), discrete heptacoordinated complexes are formed. [] In contrast, with Co(II) and Zn(II), the flexibility leads to the formation of helical polymeric structures. [] This highlights how ligand flexibility and the metal ion's coordination preferences dictate the final structure.

Q2: Can you elaborate on the applications of 3,6,9-Trioxaundecanedioic acid in material science?

A2: 3,6,9-Trioxaundecanedioic acid has been explored as a modifier in the development of TEOS-based solutions for the consolidation of carbonate stones. [] When incorporated into the silica network alongside tetraethyl orthosilicate (TEOS), it influences the sol-gel process and the properties of the resulting materials. Notably, the presence of calcite, a major component of carbonate stones, impacts the incorporation of the acid into the silica network. [] This highlights the importance of considering the stone's chemical environment when developing conservation treatments.

Q3: What is the potential of 3,6,9-Trioxaundecanedioic acid-based metal complexes in combating antimicrobial resistance?

A3: Metal complexes incorporating 3,6,9-Trioxaundecanedioic acid and 1,10-phenanthroline ligands exhibit promising antibacterial and antifungal activity. Studies demonstrate their effectiveness against multidrug-resistant clinical isolates of Pseudomonas aeruginosa from cystic fibrosis patients. [, ] Furthermore, manganese(II) complexes with 3,6,9-Trioxaundecanedioic acid and other dicarboxylate ligands show significant activity against Mycobacterium tuberculosis, including drug-resistant strains. [] Importantly, these complexes demonstrate superior selectivity towards bacterial cells compared to mammalian cells, indicating a potential for further development as novel antimicrobials. []

Q4: Has the in vivo activity of 3,6,9-Trioxaundecanedioic acid-based metal complexes been investigated?

A4: Yes, studies using Galleria mellonella (wax moth larvae) as a model organism have explored the in vivo activity of these complexes. Research shows that metal complexes containing 3,6,9-Trioxaundecanedioic acid and 1,10-phenanthroline ligands, particularly when combined with gentamicin, effectively clear Pseudomonas aeruginosa infections in these larvae. [] Notably, the complexes alone also demonstrate the ability to stimulate the larvae's immune response. [] This in vivo data further supports the potential of these complexes as therapeutic agents.

Q5: Are there any insights into the structure-activity relationships of metal complexes incorporating 3,6,9-Trioxaundecanedioic acid?

A5: While comprehensive SAR studies are ongoing, research suggests that both the metal ion and the co-ligands significantly influence the biological activity of these complexes. For example, manganese(II) complexes with 3,6,9-Trioxaundecanedioic acid and 1,10-phenanthroline exhibit higher antitubercular activity and lower toxicity compared to their copper(II) analogs. [] Additionally, the solubility of the complexes, influenced by the choice of co-ligands, impacts their efficacy against different bacterial strains. [] These findings underline the importance of systematic structural modifications in optimizing the activity and safety profiles of these complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1679115.png)

![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)

![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)

![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)

![3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B1679137.png)

![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/no-structure.png)